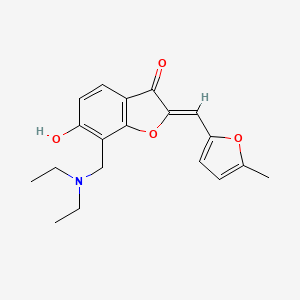

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

CAS No.: 899395-07-4

Cat. No.: VC4630502

Molecular Formula: C19H21NO4

Molecular Weight: 327.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899395-07-4 |

|---|---|

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.38 |

| IUPAC Name | (2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C19H21NO4/c1-4-20(5-2)11-15-16(21)9-8-14-18(22)17(24-19(14)15)10-13-7-6-12(3)23-13/h6-10,21H,4-5,11H2,1-3H3/b17-10- |

| Standard InChI Key | ABBXGIDDLAHSHZ-YVLHZVERSA-N |

| SMILES | CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O |

Introduction

Structural and Chemical Characteristics

The compound belongs to the benzofuran class, featuring a fused bicyclic system of benzene and furan rings. Its Z-configuration at the methylene linkage (C2 position) is critical for stereochemical specificity . Key structural features include:

-

Benzofuran core: Provides aromatic stability and serves as a scaffold for functional group attachments.

-

7-(Diethylaminomethyl) substituent: Introduces basicity and potential for hydrogen bonding, enhancing interaction with biological targets.

-

6-Hydroxy group: Offers hydrogen-bonding capacity and redox activity, common in phenolic compounds with antioxidant properties.

-

2-((5-Methylfuran-2-yl)methylene) group: The furan ring’s electron-rich nature may facilitate π-π interactions in molecular recognition .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₄ | |

| Molecular Weight | 327.38 g/mol | |

| IUPAC Name | (2Z)-7-(Diethylaminomethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |

| SMILES | CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O |

Synthetic Pathways and Optimization

Synthesis of this compound involves multi-step organic reactions, as inferred from analogous benzofuran derivatives . A generalized approach includes:

-

Benzofuran Core Formation:

-

Functionalization at C7:

-

Methylene-Furan Conjugation:

Key Challenges:

-

Stereoselectivity: Achieving the Z-isomer requires precise control of reaction conditions (e.g., temperature, solvent polarity) .

-

Purification: Chromatographic techniques (e.g., silica gel, HPLC) are essential due to structural complexity .

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Benzofuran 8 | PI3K | 2.21 nM | |

| Sorafenib (Reference) | VEGFR-2 | 31.2 nM | |

| EVT-2498853 | Antimicrobial | 12 µg/mL |

Applications in Medicinal Chemistry

Drug Discovery

-

Lead Optimization: The diethylamino group enhances blood-brain barrier penetration, making it a candidate for neuroactive agents .

-

Prodrug Development: Esterification of the hydroxy group could improve bioavailability .

Biochemical Probes

-

Fluorescent Tagging: Methylfuran’s conjugation with π-systems allows use in imaging, as demonstrated in .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume